

Tiazofurin inosine monophosphate dehydrogenase inhibitor

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Compound Focus: Tiazofurin

CAS No.: 60084-10-8

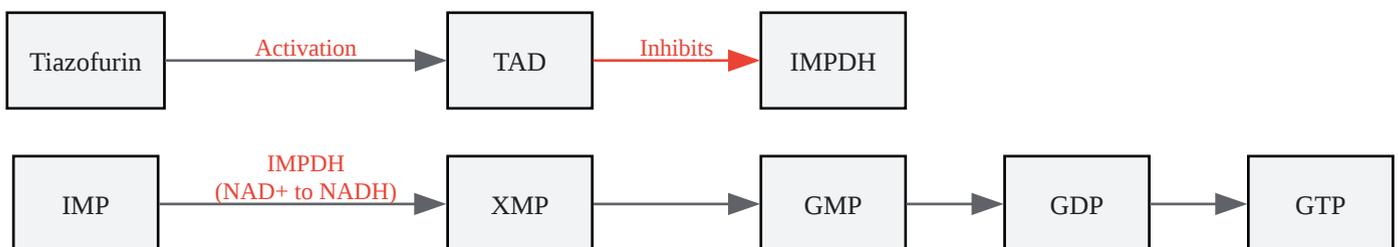
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Tiazofurin: Mechanism and Clinical Impact

Tiazofurin is an anticancer prodrug that exerts its effect through its active metabolite, **thiazole-4-carboxamide adenine dinucleotide (TAD)** [1]. TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) [1] [2].

- **Molecular Target:** IMPDH catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the *de novo* biosynthesis of guanine nucleotides (GTP/GDP) [3] [4]. The simplified pathway is shown below:



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- **Consequence of Inhibition:** By inhibiting IMPDH, **Tiazofurin** depletes the intracellular pools of guanine ribonucleotides (GNT), particularly GTP [4]. This suppression of the guanine nucleotide pool is critical because these nucleotides are essential for cellular proliferation, RNA and DNA synthesis, and various signaling functions [3] [2].

Experimental Data and Protocols

The following table summarizes key quantitative findings from preclinical and clinical studies on **Tiazofurin**:

Parameter	Experimental Context	Value	Citation
Ki (TAD)	Human leukemic cell IMPDH	0.1 μ M	[1]
Ki (NADH)	Human leukemic cell IMPDH	150 μ M	[1]
IMPDH Activity	Human leukemic cell extracts	33.4 \pm 0.1 nmol/h/mg protein	[1]
IMPDH Activity	Normal human leukocytes	3.1 \pm 0.5 nmol/h/mg protein	[1]
Km (IMP)	Human leukemic cell IMPDH	22.7 μ M	[1]
Km (NAD ⁺)	Human leukemic cell IMPDH	44.0 μ M	[1]

Key experimental observations and methodologies include:

- **Cell Culture Models:** Studies often use leukemic cell lines like **K562** (a bcr-abl positive cell line model for Chronic Myelogenous Leukemia) to investigate **Tiazofurin**'s effects [4].
- **Measured Outcomes:** Standard protocols involve treating cells with **Tiazofurin** and measuring:
 - **IMPDH Activity:** Enzymatic activity assays.
 - **Intracellular Nucleotide Pools:** Levels of GTP, using techniques like HPLC.
 - **Cell Proliferation:** Growth curves and viability assays.
 - **Cell Cycle Analysis:** Using flow cytometry to determine the distribution of cells in different cell cycle phases [4].
- **Synergistic Effects:** Research indicates that by depressing GTP levels and arresting cells, **Tiazofurin** can increase the sensitivity of cancer cells to cycle-active cytotoxic agents, suggesting a potential for combination chemotherapy [4].

Research Status and Development Context

Tiazofurin's development highlights both the promise and challenges of targeting IMPDH for cancer therapy.

- **Clinical Trajectory:** **Tiazofurin** reached clinical trials and was granted **Orphan Drug status** for treating patients in the blast crisis phase of Chronic Myelogenous Leukemia (CML) [5]. However, its development for broader cancer applications was limited due to **toxicity concerns** [5].
- **Ongoing Relevance:** The search for IMPDH inhibitors continues. **AVN-944** advanced to Phase I clinical trials for hematological malignancies, and **Mycophenolic Acid** (an immunosuppressant) is being re-evaluated for its anticancer potential, sometimes in synergy with drugs like imatinib [5].
- **Structural Insights:** Recent structural biology studies (2025) on bacterial IMPDH provide deep insight into the enzyme's flexible "active site flap" and its role in inhibitor binding, which can inform the rational design of next-generation inhibitors [3].

Key Considerations for Researchers

- **Differentiation State:** The efficacy of **Tiazofurin** may be linked to cellular differentiation. It has been shown to induce differentiation in HL-60 leukemic cells, and its effect can be modulated by agents like retinoic acid [2] [6].
- **Oncogene Interaction:** Early research suggested that **Tiazofurin's** anti-leukemic effect might also involve the **down-regulation of the *ras* oncogene** [2].
- **Salvage Pathway:** The presence of guanine salvage pathways can impact the efficacy of IMPDH inhibition. The salvage inhibitor **hypoxanthine** has been studied in this context to enhance **Tiazofurin's** effect [2].

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